molecular formula C11H15ClN2O B8516001 (3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride

(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride

Cat. No.: B8516001
M. Wt: 226.70 g/mol
InChI Key: BBODDTTVNJYOHR-FVGYRXGTSA-N
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Description

(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride is a chemical compound with a unique structure that includes a benzazepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic conditions to form the benzazepine ring, followed by the introduction of the amino group through reductive amination. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of flow microreactor systems, which offer advantages such as improved reaction control, higher efficiency, and scalability .

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the compound’s structure, such as reducing double bonds or carbonyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amino group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3S)-3-amino-1-methyl-2,3,4,5-tetrahydro-1H-1-benzazepin-2-one hydrochloride is unique due to its benzazepine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C11H15ClN2O

Molecular Weight

226.70 g/mol

IUPAC Name

(3S)-3-amino-1-methyl-4,5-dihydro-3H-1-benzazepin-2-one;hydrochloride

InChI

InChI=1S/C11H14N2O.ClH/c1-13-10-5-3-2-4-8(10)6-7-9(12)11(13)14;/h2-5,9H,6-7,12H2,1H3;1H/t9-;/m0./s1

InChI Key

BBODDTTVNJYOHR-FVGYRXGTSA-N

Isomeric SMILES

CN1C2=CC=CC=C2CC[C@@H](C1=O)N.Cl

Canonical SMILES

CN1C2=CC=CC=C2CCC(C1=O)N.Cl

Origin of Product

United States

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